molecular formula C9H7ClO B14645092 3-Chloro-2-phenylprop-2-enal

3-Chloro-2-phenylprop-2-enal

Cat. No.: B14645092
M. Wt: 166.60 g/mol
InChI Key: HPOQPDKXPYLQIX-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylprop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chlorine atom at the third position and a phenyl group at the second position of the prop-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenylprop-2-enal typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chloro-2-phenylpropanoic acid.

    Reduction: Reduction of the aldehyde group can yield 3-chloro-2-phenylpropan-1-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-2-phenylpropanoic acid

    Reduction: 3-Chloro-2-phenylpropan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-phenylprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound, lacks the chlorine atom.

    3-Phenylpropanoic acid: The fully oxidized form of cinnamaldehyde.

    3-Phenylpropan-1-ol: The reduced form of cinnamaldehyde.

Uniqueness

3-Chloro-2-phenylprop-2-enal is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-chloro-2-phenylprop-2-enal

InChI

InChI=1S/C9H7ClO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H

InChI Key

HPOQPDKXPYLQIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)C=O

Origin of Product

United States

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